5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Scientific Research Applications
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine core.
Triazole-pyrimidine hybrids: Compounds that combine triazole and pyrimidine rings, exhibiting similar biological activities.
Uniqueness
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the oxadiazole ring fused with the pyrimidine core. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C8H9N5O3 |
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Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c9-2-1-5-11-7(16-13-5)4-3-10-8(15)12-6(4)14/h3H,1-2,9H2,(H2,10,12,14,15) |
InChI Key |
JDLRWZHGOGIPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2=NC(=NO2)CCN |
Origin of Product |
United States |
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